2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE
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Overview
Description
2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE is a chemical compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound features a combination of azepane, pyrimidine, and acetamide groups, making it a versatile molecule for scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyrimidine ring: This involves the condensation of suitable aldehydes or ketones with guanidine derivatives.
Coupling of the azepane and pyrimidine rings: This step often employs Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions.
Introduction of the acetamide group: This can be done through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azepane or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-(4-ETHYLPHENYL)ACETAMIDE
- 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Uniqueness
2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE stands out due to the presence of the methylsulfanyl group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-16-13-20(24-21(23-16)25-11-5-3-4-6-12-25)27-15-19(26)22-14-17-7-9-18(28-2)10-8-17/h7-10,13H,3-6,11-12,14-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDORYWMUOWOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NCC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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